2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline
CAS No.: 29528-22-1
Cat. No.: VC15973426
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29528-22-1 |
|---|---|
| Molecular Formula | C12H10N4 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 2-(3H-imidazo[4,5-c]pyridin-2-yl)aniline |
| Standard InChI | InChI=1S/C12H10N4/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,13H2,(H,15,16) |
| Standard InChI Key | JWOSGZULICUPLU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)N |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline features a bicyclic core comprising a pyridine ring fused with an imidazole moiety at the 4,5-c positions. The aniline substituent at the 2-position introduces aromatic amine functionality, which influences electronic distribution and hydrogen-bonding capabilities. This structural motif shares homology with purine derivatives, enabling potential interactions with biological targets such as enzymes and receptors .
Physicochemical Data
While experimental data for the [4,5-c] isomer is scarce, analogs like 3-(3H-imidazo[4,5-b]pyridin-2-yl)aniline provide a reference framework :
The [4,5-c] isomer’s polarity and solubility are expected to differ due to altered ring substitution, potentially affecting its pharmacokinetic profile.
Synthetic Methodologies
Tandem SₙAr Reaction–Reduction–Heterocyclization
A one-pot synthesis strategy for imidazo[4,5-b]pyridines involves sequential nucleophilic aromatic substitution (SₙAr), reduction, and cyclization :
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SₙAr Reaction: 2-Chloro-3-nitropyridine reacts with primary amines in H₂O-IPA (1:1) at 80°C for 2 hours, yielding N-substituted intermediates.
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Reduction: Zn/HCl reduces nitro groups to amines within 45 minutes at 80°C, forming pyridine-2,3-diamines.
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Cyclization: Aldehydes condense with diamines in H₂O-IPA at 85°C, promoting imine formation and subsequent aromatization to imidazopyridines .
Table 1: Key Reaction Conditions for Imidazopyridine Synthesis
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| SₙAr | H₂O-IPA, 80°C | 2 h | >90% |
| Reduction | Zn/HCl, 80°C | 45 min | 90% |
| Cyclization | Aldehyde, H₂O-IPA, 85°C | 10 h | 85–95% |
Adapting this protocol to synthesize the [4,5-c] isomer would require modifying starting materials to position substituents appropriately.
Analytical Characterization
Spectroscopic Techniques
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¹H NMR: Aromatic protons in imidazopyridines resonate between δ 7.0–9.0 ppm, with splitting patterns indicating substitution position .
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HRMS: Exact mass measurements confirm molecular formula (e.g., [M+H]⁺ = 211.0979 for C₁₂H₁₀N₄) .
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IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) validate cyclization .
Applications and Future Directions
Drug Discovery
The compound’s purine-like structure positions it as a scaffold for kinase inhibitors (e.g., GSK-3β) or antiviral agents . Rational design could optimize metabolic stability and selectivity by modifying the aniline substituent.
Material Science
Conjugated π-systems in imidazopyridines suggest utility in organic electronics, though this remains unexplored for the [4,5-c] isomer.
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